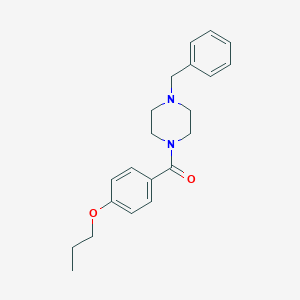

1-Benzyl-4-(4-propoxybenzoyl)piperazine

Description

1-Benzyl-4-(4-propoxybenzoyl)piperazine is a synthetic piperazine derivative characterized by a benzyl group at the N1-position and a 4-propoxybenzoyl moiety at the N4-position of the piperazine ring. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in modulating receptor binding, solubility, and metabolic stability.

Properties

Molecular Formula |

C21H26N2O2 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

(4-benzylpiperazin-1-yl)-(4-propoxyphenyl)methanone |

InChI |

InChI=1S/C21H26N2O2/c1-2-16-25-20-10-8-19(9-11-20)21(24)23-14-12-22(13-15-23)17-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3 |

InChI Key |

BZDKWFDLVKUQKF-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The pharmacological profile of piperazine derivatives is highly dependent on substituents. Below is a comparative analysis of key analogues:

Metabolic Stability

Piperazine rings are often metabolic hotspots. For example, piperazine derivatives undergo deethylation or oxidation (e.g., metabolite C in ). The propoxy group in 1-Benzyl-4-(4-propoxybenzoyl)piperazine may slow oxidative metabolism compared to smaller alkoxy substituents, though this requires validation.

Key Research Findings and Trends

Substituent Effects :

- Benzyl vs. Benzofuranyl : Benzyl groups (as in 1-Benzyl-4-(4-propoxybenzoyl)piperazine) improve CNS penetration, while benzofuranyl (Elopiprazole) may enhance serotonin receptor binding .

- Electron-Withdrawing Groups : Methanesulfonyl () or fluorophenyl () substituents increase solubility or target affinity, whereas propoxy groups prioritize lipophilicity.

Therapeutic Potential: Anticancer Agents: Chlorobenzhydryl-piperazine derivatives () highlight the role of bulky substituents in cytotoxicity.

Analytical Challenges : Piperazine derivatives are often detected in designer drug mixtures via LC-MS/LC-DAD, emphasizing the need for precise structural characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.